molecular formula C22H31N3O2S B2500966 N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide CAS No. 536736-37-5

N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide

Cat. No. B2500966
CAS RN: 536736-37-5
M. Wt: 401.57
InChI Key: WPNZQISWCHZALO-UHFFFAOYSA-N
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Description

The compound N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide is a synthetic molecule that appears to incorporate an adamantyl group, a thiazole ring, and a cyclohexanecarboxamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of adamantyl-containing compounds and their synthesis, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of adamantyl-containing compounds can be complex due to the bulky nature of the adamantyl group. However, the papers suggest that efficient synthetic routes have been developed. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety . This method could potentially be adapted for the synthesis of this compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of adamantyl-containing compounds is characterized by the presence of the bulky and rigid adamantane cage. This feature can influence the overall shape and reactivity of the molecule. The photochemical reaction of N-(1-adamantyl)phthalimide led to a novel hexacyclic benzazepine derivative, showcasing the complexity that can arise from reactions involving adamantyl derivatives . The molecular structure of the compound would likely be characterized by similar complexity, with the adamantyl group influencing the conformation and electronic properties of the molecule.

Chemical Reactions Analysis

Adamantyl derivatives can undergo various chemical reactions, including photochemical reactions and base hydrolysis, as demonstrated in the provided papers. The photochemical reaction of N-(1-adamantyl)phthalimide resulted in a domino process of two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions . Such reactivity could be relevant to the compound , suggesting that photochemical methods might be employed in its synthesis or modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl-containing compounds are often influenced by the adamantane core. The provided papers do not directly discuss the properties of this compound, but they do mention that the adamantyl moiety can confer high lipophilicity and influence the biological activity of the compounds . The antiviral activity of the synthesized compounds against influenza viruses suggests that the adamantyl group can play a significant role in the interaction with biological targets.

Scientific Research Applications

  • Antiviral Properties : A study by Göktaş et al. (2012) demonstrated the antiviral activity of adamantyl-containing compounds against influenza A and B viruses. The study revealed a specific compound as a potent inhibitor, suggesting its potential as an influenza virus fusion inhibitor Göktaş et al., 2012.

  • Neuroprotective Potential : Research by Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, showing multifunctional neuroprotective activity. These compounds demonstrated effectiveness as nitric oxide synthase inhibitors and calcium channel modulators, indicating potential applications in neuroprotection Joubert et al., 2011.

  • Analysis of Noncovalent Interactions : A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole derivatives, analyzing their intra- and intermolecular interactions. This research provided insights into the molecular interactions and stability of such compounds El-Emam et al., 2020.

  • Antimicrobial Properties : A study by Eisa et al. (1990) synthesized adamantyl-substituted compounds and evaluated their antimicrobial effects. The research highlighted specific compounds with marked bacteriostatic effects against various bacterial strains Eisa et al., 1990.

  • Anti-HIV Activity : The synthesis and evaluation of adamantane derivatives for anti-HIV activity were reported by Chimirri et al. (1994). They described the creation of novel compounds with significant potential in HIV treatment Chimirri et al., 1994.

  • Anti-Tuberculosis Agents : Research by Anusha et al. (2015) involved the development of adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents. They demonstrated potent inhibitory activity against M. tuberculosis, indicating potential applications in TB treatment Anusha et al., 2015.

  • Structural Analysis and Antioxidant Activities : A study by Kumar et al. (2015) synthesized adamantyl-based compounds and analyzed their structural aspects. They also evaluated the antioxidant activities of these compounds Kumar et al., 2015.

Future Directions

The future directions in the research of adamantane derivatives involve the development of novel methods for their preparation, and the exploration of their potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c26-19(12-23-20(27)17-4-2-1-3-5-17)25-21-24-18(13-28-21)22-9-14-6-15(10-22)8-16(7-14)11-22/h13-17H,1-12H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNZQISWCHZALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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